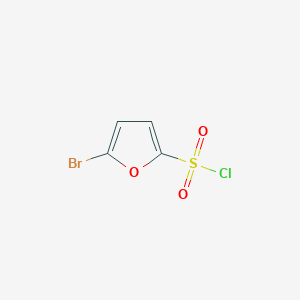

5-Bromofuran-2-sulfonyl chloride

Description

Significance of Furan-Sulfonyl Chloride Scaffolds in Organic Synthesis

Furan-sulfonyl chloride scaffolds are of considerable importance in organic synthesis due to the versatile reactivity of the sulfonyl chloride group. magtech.com.cn This functional group is a powerful electrophile, enabling the facile introduction of the furan-sulfonyl moiety into various molecular frameworks. magtech.com.cn The resulting sulfonamides and sulfonates are prevalent in medicinal chemistry, often exhibiting a range of biological activities. The synthesis of sulfonyl chlorides can be achieved through various methods, including the oxidative chlorination of thiols and the reaction of sulfonic acids with chlorinating agents. rsc.orgorganic-chemistry.org The development of milder and more selective methods for the preparation of sulfonyl chlorides remains an active area of research. organic-chemistry.org

The incorporation of a furan (B31954) ring into a sulfonyl chloride structure adds another layer of synthetic utility. The furan nucleus can participate in various reactions, including electrophilic substitution and Diels-Alder reactions, allowing for further elaboration of the molecular structure. The combination of the furan ring and the sulfonyl chloride group in a single molecule provides a powerful tool for the construction of diverse and complex chemical entities with potential applications in materials science and drug discovery.

Overview of Halogenated Furan Derivatives in Chemical Transformations

Halogenated furan derivatives are versatile intermediates in organic synthesis. The presence of a halogen atom, such as bromine, on the furan ring provides a handle for a variety of chemical transformations. researchgate.net One of the most significant applications of halogenated furans is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the connection of the furan ring to other aromatic or aliphatic groups.

For instance, 5-bromofuran-2-carbaldehyde, a related halogenated furan, has been shown to undergo photochemical arylation reactions. researchgate.net The bromination of furan derivatives can be achieved using various brominating agents, and the position of bromination can often be controlled by the existing substituents on the furan ring. The reactivity of halogenated furans in these transformations makes them key precursors for the synthesis of complex natural products, pharmaceuticals, and functional materials.

Interactive Data Table: Properties of 5-Bromofuran-2-sulfonyl Chloride

| Property | Value |

| Molecular Formula | C4H2BrClO3S |

| InChI | InChI=1S/C4H2BrClO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H |

| InChIKey | AUKOCFUBKYOEEL-UHFFFAOYSA-N |

| SMILES | C1=C(OC(=C1)Br)S(=O)(=O)Cl |

| Predicted XlogP | 2.4 |

Data sourced from PubChem. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

5-bromofuran-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKOCFUBKYOEEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromofuran 2 Sulfonyl Chloride

Classical Approaches to Sulfonyl Chloride Synthesis

Traditional methods for synthesizing sulfonyl chlorides have been the bedrock of organic synthesis for decades. These approaches typically involve harsh reagents and conditions but are often effective and well-documented.

Direct chlorosulfonation is a primary method for introducing a sulfonyl chloride group onto an aromatic or heteroaromatic ring. This reaction typically involves treating the substrate with chlorosulfonic acid. For the synthesis of 5-bromofuran-2-sulfonyl chloride, the starting material would be 2-bromofuran (B1272941). The electrophilic chlorosulfonating agent attacks the furan (B31954) ring, which is activated towards electrophilic substitution. The substitution is directed to the C5 position due to the activating effect of the oxygen atom and the directing effect of the bromine atom.

However, the high reactivity of the furan ring can lead to side reactions, including polymerization and degradation under the strongly acidic conditions of neat chlorosulfonic acid. Adaptations often involve the use of a solvent, such as dichloromethane (B109758), to moderate the reaction. researchgate.net For instance, the chlorosulfonation of a related compound, thenoyltrifluoroacetone, in neat chlorosulfuric acid resulted in a mixture of isomers, while performing the reaction in dichloromethane yielded a single isomer. researchgate.net This highlights the importance of reaction conditions in controlling regioselectivity and minimizing byproduct formation.

A general procedure for the synthesis of acyl chlorides from carboxylic acids, which shares mechanistic similarities with sulfonyl chloride formation, involves refluxing the acid with thionyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). prepchem.comgoogle.com This approach could be conceptually adapted, although direct chlorosulfonation remains the more standard route for sulfonyl chlorides.

An alternative classical route involves the synthesis of a thiol or disulfide precursor, followed by oxidative chlorination. This two-step sequence begins with the formation of 5-bromofuran-2-thiol or bis(5-bromo-2-furyl) disulfide. The subsequent oxidation is then carried out using a strong oxidizing agent in the presence of a chloride source.

A common method for this transformation is the use of aqueous chlorine. rsc.org However, this reagent is hazardous and can lead to over-oxidation or unwanted side reactions. Other reagent systems developed for this purpose include combinations like hydrogen peroxide with thionyl chloride (SOCl₂) or zirconium tetrachloride. organic-chemistry.orgacs.orgorganic-chemistry.org These methods can convert various thiols and disulfides into their corresponding sulfonyl chlorides in high yields and under milder conditions than aqueous chlorine. organic-chemistry.orgorganic-chemistry.org The reaction with H₂O₂/SOCl₂ is particularly rapid and efficient. organic-chemistry.orgacs.org

Table 1: Comparison of Oxidative Chlorination Reagents for Thiol Conversion

| Reagent System | Key Advantages | Reference |

|---|---|---|

| Aqueous Chlorine | Traditional, well-established method. | rsc.org |

| H₂O₂ / SOCl₂ | Highly reactive, very short reaction times, excellent yields. | organic-chemistry.orgacs.orgorganic-chemistry.org |

Advanced and Green Synthetic Strategies for Sulfonyl Chlorides

Recent advancements in synthetic methodology have focused on developing more environmentally benign, safer, and efficient routes to sulfonyl chlorides. These strategies often employ less hazardous reagents and milder reaction conditions.

A modern and versatile method for preparing sulfonyl chlorides involves the oxidative chlorosulfonation of S-alkylisothiourea salts. organic-chemistry.org This procedure begins with the reaction of an alkyl halide (or in this case, a heteroaryl halide like 2,5-dibromofuran) with thiourea (B124793) to form the corresponding S-alkylisothiourea salt. This salt is then treated with N-chlorosuccinimide (NCS) in the presence of water to yield the desired sulfonyl chloride. organic-chemistry.orgresearchgate.net

This method is considered environmentally friendly because it avoids the use of harsh and corrosive reagents like gaseous chlorine or chlorosulfonic acid. organic-chemistry.orgresearchgate.net A significant advantage is that the byproduct, succinimide, is water-soluble and can be recovered and re-chlorinated back to NCS, making the process sustainable for large-scale synthesis. organic-chemistry.orgresearchgate.net The reaction is broadly applicable to a range of substrates and generally provides good to excellent yields. organic-chemistry.orgorganic-chemistry.org

Table 2: Selected Examples of NCS-Mediated Sulfonyl Chloride Synthesis

| Starting Material Type | Product | Yield | Reference |

|---|---|---|---|

| S-Alkylisothiourea Salts | Alkanesulfonyl Chlorides | Good to Excellent | organic-chemistry.orgresearchgate.net |

| Thiol Derivatives | Aryl/Alkyl Sulfonyl Chlorides | Good | organic-chemistry.org |

A notable green chemistry approach is the oxyhalogenation of thiols and disulfides using Oxone (potassium peroxymonosulfate) in combination with a halide salt like potassium chloride (KCl) in water. rsc.orgrsc.org This method provides a simple, rapid, and efficient synthesis of sulfonyl chlorides under mild conditions. rsc.orgrsc.org The use of water as the solvent makes this procedure particularly attractive from an environmental standpoint. rsc.orgrsc.org

The reaction mechanism is believed to involve the initial oxidation of the thiol to a disulfide by the Oxone-KCl system. rsc.org The disulfide is then further oxidized to the sulfonyl chloride. This process is generally high-yielding and avoids the use of toxic organic solvents and harsh reagents. rsc.orgrsc.org

The combination of sulfuryl chloride (SO₂Cl₂) and a catalyst like N,N-dimethylformamide (DMF) can be used for the chlorination of sodium sulfonates to form sulfonyl chlorides. nih.gov This method is part of a two-step sequence where a bromide (e.g., 2,5-dibromofuran) is first reacted with sodium sulfite (B76179) to produce a sodium sulfonate salt. This intermediate is then treated with the SO₂Cl₂/DMF reagent to afford the final sulfonyl chloride. nih.gov While effective, this non-oxidative approach involves multiple steps. The SO₂Cl₂-DMF adduct acts as a Vilsmeier-type reagent for this transformation. A similar approach using thionyl chloride and catalytic DMF is effective for converting carboxylic acids to acid chlorides, indicating the broad utility of this reagent combination. google.com

Precursor Derivatization and Furan Ring Functionalization

The creation of this compound hinges on the sequential and controlled introduction of two different functional groups, a bromine atom and a sulfonyl chloride moiety, onto a furan core. This process involves careful selection of precursors and reaction conditions to ensure the desired substitution pattern.

Selective Bromination Strategies for Furan Systems

The furan ring is highly reactive towards electrophilic substitution, such as halogenation. pharmaguideline.com Direct reaction with bromine at room temperature often results in polyhalogenated and decomposition products. pharmaguideline.com Therefore, achieving selective monobromination requires carefully controlled, milder conditions. pharmaguideline.com

For the synthesis of the target compound, the bromination must be directed to a specific position on the furan ring. The presence of an electron-withdrawing substituent at the 2-position of the furan ring directs incoming electrophiles, like bromine, to the 5-position. pharmaguideline.com This regiochemical control is fundamental to the synthesis.

Several methods have been developed for the selective bromination of furan and its derivatives. The choice of reagent and reaction conditions is critical to prevent over-reaction and ensure high yields of the desired monobrominated product.

Key Bromination Strategies:

Bromine in a coordinating solvent: Using bromine in a solvent like dimethylformamide (DMF) at low temperatures (e.g., -5°C) can moderate its reactivity and lead to the formation of 2-bromofuran. pharmaguideline.comresearchgate.net

N-Bromosuccinimide (NBS): NBS is a common and effective reagent for the bromination of activated aromatic systems like furan. researchgate.net It can be used under various conditions, sometimes with a radical initiator like AIBN, although ionic pathways are also prevalent. researchgate.net

Lithiation followed by a bromine source: A highly regioselective method involves the deprotonation of the furan ring using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching the resulting lithiated species with a bromine source such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). researchgate.net This method provided a good yield for the synthesis of 2-bromo-5-ethylfuran. researchgate.net

Interactive Table 1: Comparison of Bromination Methods for Furan Systems

| Reagent/Conditions | Substrate | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Br₂ in DMF, 20°C | 2-Ethylfuran | 2-Bromo-5-ethylfuran | 29% | researchgate.net |

| NBS, AIBN, Et₂O, reflux | 2-Ethylfuran | 2-Bromo-5-ethylfuran | 25% | researchgate.net |

| 1. n-BuLi, THF, -78°C to -10°C; 2. DBDMH | 2-Ethylfuran | 2-Bromo-5-ethylfuran | 54% | researchgate.net |

Regioselective Functionalization of Furan-2-derivatives

The introduction of the sulfonyl chloride group at the C2 position of the furan ring is the second key transformation. The most direct industrial method for this is chlorosulfonation.

Direct Chlorosulfonation: This reaction typically involves treating the substrate with chlorosulfonic acid. orgsyn.org For aromatic compounds, this is a standard method to introduce a sulfonyl chloride group. orgsyn.org In the context of furan, sulfonation generally occurs at the 2-position. pharmaguideline.com Therefore, a plausible synthetic route would involve the chlorosulfonation of 2-bromofuran. However, chlorosulfonic acid is a very harsh and corrosive reagent, which can lead to degradation of the sensitive furan ring. orgsyn.orgmdpi.com

Given the harsh nature of direct chlorosulfonation, modern organic synthesis often employs milder, more selective multi-step methods to generate sulfonyl chlorides, especially for sensitive substrates. These methods often involve the conversion of other sulfur-containing functional groups into the desired sulfonyl chloride.

Interactive Table 2: Alternative Sulfonyl Chloride Synthesis Methods

| Starting Material | Reagent(s) | Product | Advantages | Reference |

|---|---|---|---|---|

| Sulfonyl hydrazide | N-Chlorosuccinimide (NCS) in CH₃CN | Sulfonyl chloride | Mild conditions, rapid reaction, high selectivity | nih.gov |

| Primary sulfonamide | Pyrylium salt (Pyry-BF₄), MgCl₂ | Sulfonyl chloride | High functional group tolerance, suitable for late-stage functionalization | nih.gov |

| S-Alkyl isothiourea salt | Bleach (NaOCl) | Sulfonyl chloride | Environmentally friendly, uses readily accessible reagents | organic-chemistry.org |

Considerations for Scalable and Industrial Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces significant challenges related to safety, efficiency, cost, and environmental impact.

Key Industrial Considerations:

Hazardous Reagents: The use of reagents like chlorosulfonic acid and thionyl chloride on a large scale is a major safety concern. mdpi.comgoogle.com Chlorosulfonic acid reacts violently with water and is highly corrosive. orgsyn.orgmdpi.com This necessitates specialized equipment and stringent safety protocols.

Process Control and Automation: To manage hazardous and exothermic reactions, modern industrial synthesis is moving from traditional batch processing to continuous manufacturing. mdpi.com The use of continuous stirred-tank reactors (CSTRs) allows for better temperature control, improved safety, and more consistent product quality. mdpi.com Automated systems that monitor reaction parameters in real-time can significantly enhance process reliability and spacetime yield. mdpi.com

Waste Reduction and Environmental Impact: Industrial processes generate significant waste streams. The use of large quantities of acid and chlorinated solvents creates acidic and organic waste that is difficult and costly to treat. google.com Developing synthetic routes that use greener reagents and generate less waste is a key goal for sustainable industrial production. organic-chemistry.orggoogle.com

Purification and Purity: The purity of the final product is critical, as impurities can affect the outcome of subsequent reactions. Industrial-scale purification requires efficient and scalable methods. The process must be designed to minimize the formation of byproducts that are difficult to separate from the target compound. google.com

Reactivity and Reaction Mechanisms of 5 Bromofuran 2 Sulfonyl Chloride

Electrophilic Character of the Sulfonyl Chloride Moiety

The reactivity of 5-bromofuran-2-sulfonyl chloride is significantly influenced by the electrophilic nature of the sulfur atom within the sulfonyl chloride group (-SO₂Cl). This electrophilicity is a key determinant of its chemical behavior, particularly in reactions with nucleophiles.

The furan (B31954) ring, being an electron-rich aromatic system, influences the electronic properties of the attached sulfonyl chloride group. The oxygen atom in the furan ring donates electron density to the ring through resonance, which can, in turn, affect the electrophilicity of the sulfur atom. Furan itself is more reactive towards electrophiles than benzene due to this electron-donating nature of the oxygen atom. pearson.com

Aryl sulfonyl chlorides are well-established as potent electrophiles. nih.gov The sulfur atom in the sulfonyl chloride moiety (SO₂Cl) is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement leads to a significant polarization of the S-Cl and S-O bonds, rendering the sulfur atom highly electron-deficient and thus, strongly electrophilic. This inherent electrophilicity makes sulfonyl chlorides highly reactive towards a wide range of nucleophiles. nih.govnih.gov

Computational studies and Hirshfeld surface analysis of related aryl sulfonyl chlorides reveal the distribution of electron density and the nature of intermolecular interactions. While specific theoretical analyses for this compound are not detailed in the provided results, the general principles for aryl sulfonyl chlorides apply. The sulfonyl oxygens are observed to participate in various intermolecular interactions, highlighting the polarized nature of the SO₂ group. nih.gov The electrophilic character of the sulfur atom is a cornerstone of the reactivity of sulfonyl chlorides, enabling facile nucleophilic attack at this center.

Nucleophilic Substitution at the Sulfonyl Center

The primary mode of reactivity for this compound involves nucleophilic substitution at the electrophilic sulfur atom of the sulfonyl chloride group. This leads to the displacement of the chloride ion, which is a good leaving group, and the formation of a new bond between the sulfur and the nucleophile.

The reaction of sulfonyl chlorides with primary or secondary amines, known as aminolysis, is a fundamental and widely used method for the synthesis of sulfonamides. cbijournal.comekb.eg This reaction is a cornerstone of medicinal chemistry due to the prevalence of the sulfonamide functional group in a vast array of therapeutic agents. ucl.ac.uk

The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. cbijournal.comekb.eg The reaction of this compound with various amines would be expected to proceed readily to afford the corresponding 5-bromofuran-2-sulfonamides. The versatility of this reaction allows for the introduction of a wide range of substituents by varying the amine component. researchgate.net

Table 1: Examples of Aminolysis Reactions with Sulfonyl Chlorides

| Sulfonyl Chloride | Amine | Base | Product |

| Aryl sulfonyl chloride | Primary Amine (R-NH₂) | Pyridine | Aryl-SO₂-NHR |

| Aryl sulfonyl chloride | Secondary Amine (R₂NH) | Triethylamine | Aryl-SO₂-NR₂ |

| This compound | Aniline | Pyridine | N-phenyl-5-bromofuran-2-sulfonamide |

This table presents generalized examples of aminolysis reactions.

Beyond amines, this compound is expected to react with a variety of other nucleophiles.

Alcohols: The reaction of sulfonyl chlorides with alcohols in the presence of a base like pyridine leads to the formation of sulfonate esters. ubc.calibretexts.org This reaction proceeds by nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride. The resulting tosylates or mesylates are excellent leaving groups in subsequent nucleophilic substitution reactions. libretexts.org

Thiols: Thiols are strong nucleophiles and readily react with electrophiles. researchgate.netyoutube.com Their reaction with sulfonyl chlorides can lead to the formation of thiosulfonates. The high nucleophilicity of the sulfhydryl group facilitates its attack on the electrophilic sulfur center. researchgate.net

Table 2: Reactions of Sulfonyl Chlorides with Various Nucleophiles

| Nucleophile | Product |

| Alcohol (R-OH) | Sulfonate Ester (R-O-SO₂-Ar) |

| Thiol (R-SH) | Thiosulfonate (R-S-SO₂-Ar) |

| Water (H₂O) | Sulfonic Acid (HO-SO₂-Ar) |

This table illustrates the expected products from the reaction of an aryl sulfonyl chloride with different nucleophiles.

Transformations Involving the Furan Heterocycle

While the primary reactive site of this compound is the sulfonyl chloride group, the furan ring itself can undergo chemical transformations. However, the furan ring is generally stable under many conditions. For instance, in certain bromination reactions of furan derivatives, the furan ring remains intact. researchgate.net

Under specific conditions, such as treatment with ethanolic HCl, furan rings in certain molecules can undergo rearrangement and ring-opening reactions, leading to the formation of other heterocyclic structures like benzofurans. mdpi.commdpi.com The specific reactivity of the furan ring in this compound would depend on the reaction conditions and the reagents employed. The electron-withdrawing nature of the sulfonyl chloride group might deactivate the furan ring towards electrophilic attack compared to unsubstituted furan.

Role of the Bromine Substituent in Furan Reactivity and Directing Effects

The furan ring is an electron-rich aromatic heterocycle that is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene. pearson.com This enhanced reactivity is due to the oxygen heteroatom, which donates electron density to the ring system. pearson.com Electrophilic attack on an unsubstituted furan ring preferentially occurs at the 2- or 5-positions (the α-positions) because the resulting carbocation intermediate is more effectively stabilized by resonance involving the oxygen atom's lone pair. pearson.compearson.com

In this compound, the furan ring is substituted at both α-positions. The reactivity and regioselectivity of any further substitution are governed by the electronic effects of these existing substituents.

Sulfonyl Chloride Group (-SO₂Cl): This group, located at the 2-position, is strongly electron-withdrawing. Groups that draw electron density away from an aromatic ring decrease its nucleophilicity, thus deactivating it towards electrophilic aromatic substitution. lumenlearning.com Such deactivating groups typically direct incoming electrophiles to the meta-position.

Bromine Substituent (-Br): Located at the 5-position, the bromine atom exerts two opposing electronic effects. It is inductively electron-withdrawing due to its electronegativity, which deactivates the ring. However, it can also donate electron density through resonance via its lone pairs. pressbooks.pub Halogens are generally classified as deactivating, ortho-para directors. pressbooks.pub

When considering the combined influence on the this compound molecule, both the sulfonyl chloride and the bromine groups deactivate the furan ring, making further electrophilic substitution challenging. For directing effects, the sulfonyl chloride group at position 2 would direct an incoming electrophile to position 4 (meta). The bromine atom at position 5 is ortho-para directing; its "ortho" position is the C4 carbon. Therefore, the directing effects of both substituents reinforce each other, meaning any successful electrophilic substitution would be strongly directed to the C4 position of the furan ring. It has been noted that furans already bearing an electron-withdrawing substituent at the 2-position will direct subsequent bromination to the 5-position, which is consistent with the structure of this molecule pharmaguideline.com.

Cross-Coupling and Functionalization at the Bromine Position in Derivatives

The carbon-bromine bond at the C5 position of the furan ring is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups through transition-metal-catalyzed cross-coupling reactions. thieme-connect.commdpi.com These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly common and effective for aryl halides, including brominated furans. thieme-connect.comrsc.org

The general mechanism for these palladium-catalyzed reactions follows a catalytic cycle:

Oxidative Addition: The C-Br bond of the bromofuran derivative reacts with a low-valent palladium(0) complex, inserting the palladium into the bond to form a palladium(II) intermediate. nih.govyoutube.com

Transmetalation: A second reagent, typically an organometallic compound (e.g., an organoboron, organotin, or organozinc species), transfers its organic group to the palladium(II) complex, displacing the halide. nih.govyoutube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new desired bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle. nih.govyoutube.com

Various cross-coupling reactions can be employed to functionalize the C5 position, as detailed in the table below.

| Reaction Name | Coupling Partner (Reagent) | Catalyst/Base System (Typical) | Resulting Functional Group | Reference Example |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Pd(OAc)₂, or other Pd sources with a base (e.g., K₂CO₃, K₃PO₄) | Aryl, Heteroaryl, Vinyl | Effective for coupling 2-bromofuran (B1272941) with various aryl boronic acids. thieme-connect.commdpi.com |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Alkyl, Alkenyl, Aryl, Alkynyl | A common method for functionalizing aryl halides. |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N) | Alkynyl | Used for modifying furan-containing natural products. researchgate.net |

| Negishi Coupling | Organozinc reagent (R-ZnX) | Pd or Ni catalyst | Alkyl, Alkenyl, Aryl | A powerful C-C bond-forming reaction. |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst with a bulky phosphine ligand and a strong base (e.g., NaOtBu) | Amino (NR₂) | Forms C-N bonds. |

Radical Reactions and Mechanistic Pathways Involving Sulfonyl Chlorides

The sulfonyl chloride group (-SO₂Cl) is a well-established precursor for the generation of sulfonyl radicals (RSO₂•). magtech.com.cn These radical species can participate in a variety of synthetic transformations. The primary mechanistic pathway for the formation of a sulfonyl radical from a sulfonyl chloride is the homolytic cleavage of the sulfur-chlorine (S-Cl) bond. magtech.com.cn

This bond scission can be initiated by various methods:

Thermal Initiation: Application of heat can provide sufficient energy to break the S-Cl bond.

Photochemical Initiation: Irradiation with ultraviolet (UV) light can induce homolysis.

Radical Initiators: Reagents like AIBN (azobisisobutyronitrile) can be used to initiate the radical process at lower temperatures.

Once formed, the 5-bromofuran-2-sulfonyl radical is a reactive intermediate that can engage in several subsequent reaction pathways. A common and synthetically useful reaction is the radical addition to unsaturated systems, such as alkenes and alkynes. magtech.com.cnnih.gov

The general mechanism for radical addition to an alkene proceeds as follows:

Initiation: Homolytic cleavage of the S-Cl bond in this compound generates the 5-bromofuran-2-sulfonyl radical and a chlorine radical.

Propagation:

The sulfonyl radical adds to the double bond of an alkene, forming a new carbon-sulfur bond and generating a carbon-centered radical intermediate.

This carbon radical then abstracts a chlorine atom from another molecule of the starting sulfonyl chloride, yielding the final addition product and regenerating the sulfonyl radical to continue the chain reaction.

This process, known as atom transfer radical addition (ATRA), allows for the simultaneous introduction of both the sulfonyl group and a chlorine atom across a double bond. The reactivity and stability of the 5-bromofuran-2-sulfonyl radical would be influenced by the electronic properties of the substituted furan ring, though specific mechanistic studies on this particular compound are not widely available.

Applications of 5 Bromofuran 2 Sulfonyl Chloride in Complex Molecule Synthesis

Construction of Sulfonamide Scaffolds

The most common application of sulfonyl chlorides is in the synthesis of sulfonamides, a functional group of significant importance in medicinal chemistry. The reaction involves the coupling of the sulfonyl chloride with a primary or secondary amine. cbijournal.comekb.eg This transformation is a cornerstone of modern drug discovery, and 5-bromofuran-2-sulfonyl chloride provides a pathway to introduce a unique 5-bromofuran moiety into potential therapeutic agents. ucl.ac.ukucl.ac.uk

The general reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-N bond. libretexts.org

General Reaction Scheme for Sulfonamide Formation

Figure 1: General synthesis of sulfonamides from this compound.

Figure 1: General synthesis of sulfonamides from this compound.

The sulfonylation reaction is highly adaptable, accommodating a wide range of amine substrates, including aliphatic, aromatic, and heterocyclic amines. ekb.eg The reactivity of the amine is a key factor; primary amines are generally more nucleophilic and react more readily than secondary amines. cbijournal.com Aromatic amines, being less basic, may require more forcing conditions or catalytic activation to achieve efficient coupling. organic-chemistry.org

This differential reactivity allows for potential chemoselectivity. In a molecule with multiple amine groups of varying reactivity (e.g., one aliphatic and one aromatic), reaction conditions can sometimes be tuned to favor sulfonylation at the more nucleophilic site. While specific studies detailing the chemoselectivity of this compound are not extensively documented, the general principles of amine reactivity apply.

To facilitate the reaction, particularly with less reactive amines, a base is almost always required to neutralize the hydrochloric acid (HCl) byproduct. cbijournal.com Pyridine is a classic choice, serving as both a base and a nucleophilic catalyst. cbijournal.com Other non-nucleophilic bases like triethylamine (TEA) are also common. rsc.org For challenging couplings, more advanced catalyst systems have been developed.

Modern methods for sulfonamide synthesis that can be applied to substrates like this compound include:

Microwave-assisted synthesis: Can significantly reduce reaction times and improve yields. ekb.egorganic-chemistry.org

Indium Catalysis: Facile and efficient for coupling with less nucleophilic and sterically hindered anilines. organic-chemistry.org

Solid-supported bases: Agents like CsF-Celite can promote solvent-free, chemoselective reactions. cbijournal.com

| Catalyst/Base | Amine Type | Conditions | Purpose |

| Pyridine | Primary, Secondary | 0-25 °C | Base and nucleophilic catalyst |

| Triethylamine (TEA) | Primary, Secondary | Room Temp | Non-nucleophilic base |

| Sodium Carbonate | Primary | Room Temp, Aqueous | Inorganic base |

| Indium | Anilines | Not specified | Lewis acid catalyst for unreactive amines |

Synthesis of Sulfone Derivatives

Sulfones are another important class of organosulfur compounds. While less common than sulfonamide synthesis, sulfonyl chlorides can be converted into sulfones. One established method is the Friedel-Crafts sulfonylation, where the sulfonyl chloride reacts with an electron-rich aromatic compound in the presence of a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to form a diaryl sulfone. Another route involves the reduction of the sulfonyl chloride to a sulfinate salt, which can then be alkylated to produce alkyl sulfones. nih.govacs.org The application of these methods to this compound would yield sulfone derivatives containing the 5-bromofuran ring.

Preparation of Sulfonate Esters

Similar to their reaction with amines, sulfonyl chlorides react readily with alcohols in the presence of a base to form sulfonate esters. eurjchem.com This reaction is a widely used method for converting an alcohol's hydroxyl group into a good leaving group for subsequent nucleophilic substitution or elimination reactions. Using this compound in this context would produce 5-bromofuran-2-sulfonate esters, which are themselves versatile synthetic intermediates. researchgate.netresearchgate.net The reaction mechanism is analogous to sulfonamide formation, with the alcohol acting as the nucleophile.

| Reagent Type | Product Class | Key Transformation |

| Primary/Secondary Amine | Sulfonamide | Forms an S-N bond |

| Alcohol | Sulfonate Ester | Forms an S-O bond |

| Electron-rich Arene | Diaryl Sulfone | Forms an S-C(aryl) bond |

Integration into Heterocyclic Ring Systems

The this compound molecule possesses multiple reactive sites that allow for its integration into more complex heterocyclic frameworks. The sulfonyl chloride group can act as a linker to connect the furan (B31954) ring to another amine-containing heterocycle, forming a sulfonamide bridge. Furthermore, the bromine atom at the 5-position is a valuable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the attachment of other aryl, heteroaryl, or alkyl groups.

The furan ring itself is a key structural element in many natural products and pharmacologically active compounds. By using this compound as a building block, new and complex molecules that retain this furan core can be synthesized. For instance, after forming a sulfonamide with a suitably functionalized amine, intramolecular cyclization reactions could be envisioned to build new rings fused or appended to the furan system. While specific examples starting from this compound are not prevalent in the literature, the synthetic potential is clear based on the known reactivity of the furan nucleus and its derivatives.

Role of this compound in Multi-Component Reactions for Diverse Chemical Libraries Remains an Area of Specialized Research

Despite the significant role of multi-component reactions (MCRs) in the efficient synthesis of diverse chemical libraries for drug discovery and material science, specific, publicly available research detailing the application of this compound in this context is limited.

Multi-component reactions are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. Key examples of such reactions include the Ugi, Passerini, and Biginelli reactions, which are cornerstones of diversity-oriented synthesis.

Sulfonyl chlorides, as a class of reagents, are known to participate in various MCRs, often serving as a source of a sulfonyl group that can be incorporated into the final product. This functional group is of particular interest in medicinal chemistry due to its presence in numerous therapeutic agents. The furan scaffold is also a privileged structure in drug discovery, appearing in a wide range of biologically active compounds.

The combination of a furan ring, a bromine atom, and a sulfonyl chloride group in this compound suggests its potential as a versatile building block in MCRs for the generation of novel heterocyclic compounds. The bromine atom offers a handle for further functionalization through cross-coupling reactions, while the sulfonyl chloride can react with various nucleophiles, and the furan ring provides a core heterocyclic structure.

However, a comprehensive review of scientific literature and chemical databases does not yield specific examples or detailed studies on the use of this compound as a key component in well-established MCRs for the purpose of creating diverse chemical libraries. While the principles of combinatorial chemistry and the reactivity of sulfonyl chlorides are well-documented, the application of this specific furan derivative in this area appears to be a niche or underexplored field of research.

Advanced Spectroscopic and Computational Characterization of 5 Bromofuran 2 Sulfonyl Chloride and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 5-Bromofuran-2-sulfonyl chloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan (B31954) ring. The chemical shifts and coupling constants of these protons are influenced by the electronic effects of the bromo and sulfonyl chloride substituents. Based on data from related substituted furans, the proton at the C3 position is expected to resonate at a lower field than the proton at the C4 position due to the deshielding effect of the adjacent sulfonyl chloride group. ic.ac.uk The coupling constant between these two protons would be characteristic of a cis-relationship on a furan ring.

The ¹³C NMR spectrum would provide further confirmation of the structure, with four distinct signals for the furan ring carbons. The carbon bearing the sulfonyl chloride group (C2) and the carbon bearing the bromine atom (C5) would be significantly deshielded and appear at lower fields. The chemical shifts of the C3 and C4 carbons would also be influenced by the substituents. For instance, in 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, the carbon atoms in the fluorene (B118485) ring show distinct signals that are assigned based on their chemical environment. bas.bg Similarly, detailed analysis of ¹³C NMR spectra of various substituted furans allows for accurate prediction of chemical shifts. ic.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.20 - 7.40 (d) | - |

| H4 | 6.50 - 6.70 (d) | - |

| C2 | - | 150 - 155 |

| C3 | - | 115 - 120 |

| C4 | - | 110 - 115 |

| C5 | - | 125 - 130 |

| Note: These are predicted values based on data from analogous compounds and general substituent effects in furan rings. |

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are crucial.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the signals of the H3 and H4 protons, confirming their scalar coupling and adjacency on the furan ring. bas.bg

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates the proton signals with their directly attached carbon atoms. It would allow for the unambiguous assignment of the C3 and C4 signals based on the already assigned H3 and H4 proton resonances.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₄H₂BrClO₃S), the theoretical monoisotopic mass can be calculated with high precision. Experimental HRMS analysis, likely using techniques such as electrospray ionization (ESI), would be expected to yield a molecular ion peak (or a protonated molecule peak [M+H]⁺) that matches this theoretical value to within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the elemental composition. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, providing further evidence for the presence of these elements in the molecule. The use of HRMS for the identification of furan derivatives in complex mixtures has been well-documented. researchgate.netnih.gov

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Theoretical m/z |

| [M]⁺ | C₄H₂⁷⁹Br³⁵ClO₃S | 243.8596 |

| [M+H]⁺ | C₄H₃⁷⁹Br³⁵ClO₃S | 244.8674 |

| [M+Na]⁺ | C₄H₂⁷⁹Br³⁵ClNaO₃S | 266.8493 |

| Note: The m/z values are for the most abundant isotopes. |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the sulfonyl chloride and the substituted furan ring.

Key expected vibrational frequencies include:

S=O stretching: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (SO₂) are expected in the regions of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively. These are characteristic bands for sulfonyl chlorides.

C=C stretching: The furan ring C=C stretching vibrations would appear in the 1550-1650 cm⁻¹ region.

C-O-C stretching: The stretching vibration of the ether linkage within the furan ring is expected around 1000-1100 cm⁻¹.

C-H stretching and bending: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations would appear in the fingerprint region (below 1000 cm⁻¹).

C-Br stretching: The C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

S-Cl stretching: The S-Cl stretching vibration would also be found in the low-frequency region, generally between 500 and 600 cm⁻¹.

Analysis of the FT-IR spectra of furan-based copolyesters has shown characteristic peaks for the furan ring, which can be used as a reference. researchgate.net Similarly, studies on 2-furoyl chloride provide insights into the vibrational frequencies of a furan ring substituted with an acyl chloride, which is electronically similar to a sulfonyl chloride. uni.lu

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric S=O stretch | 1370 - 1400 | Strong |

| Symmetric S=O stretch | 1170 - 1190 | Strong |

| Furan C=C stretch | 1550 - 1650 | Medium |

| Furan C-O-C stretch | 1000 - 1100 | Medium |

| Aromatic C-H stretch | > 3000 | Weak |

| C-Br stretch | 500 - 600 | Medium |

| S-Cl stretch | 500 - 600 | Medium |

X-ray Crystallography of Related Derivatives for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure of this compound itself is currently available in the Cambridge Structural Database, the analysis of related furan-containing molecules and sulfonamides provides a clear indication of how this technique would be applied. mdpi.comnih.govresearchgate.net

A single-crystal X-ray diffraction study of a suitable derivative of this compound, such as a sulfonamide formed by reaction with an amine, would provide precise bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the furan ring and the geometry around the sulfur atom of the sulfonyl group. Furthermore, the analysis of the crystal packing would elucidate the nature and extent of intermolecular interactions, such as hydrogen bonds (in the case of derivatives), halogen bonds involving the bromine atom, and π-π stacking interactions between furan rings. Such studies are crucial for understanding the solid-state properties of materials and have been successfully applied to various furan derivatives and sulfonamides. mdpi.comnih.gov For example, the crystal structure of a furan-based polydiacetylene has been determined, providing detailed structural information about the furan moiety in a polymeric system. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

In the absence of extensive experimental data, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful predictive tool. researchgate.netnih.gov Such calculations can provide valuable insights into the electronic structure, spectroscopic properties, and reactivity of this compound.

Geometry Optimization: DFT calculations can predict the most stable conformation of the molecule, providing optimized bond lengths and angles that can be compared with experimental data from related compounds.

Electronic Properties: The calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help in understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. The distribution of electron density and the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack.

Spectroscopic Predictions: Theoretical calculations can be used to predict NMR chemical shifts and FT-IR vibrational frequencies. nih.gov These predicted spectra can be compared with experimental data for verification and can aid in the assignment of complex spectra.

Reactivity Indices: Various reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites for different types of reactions. For this compound, this could help in predicting the regioselectivity of nucleophilic substitution at the sulfonyl chloride group or at the furan ring.

Studies on the computational chemistry of furan and its derivatives have demonstrated the utility of these methods in understanding their photorelaxation dynamics and other properties. rsc.orgresearchgate.net

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT would be an ideal method to predict the optimized molecular geometry of this compound, including key parameters such as bond lengths, bond angles, and dihedral angles.

For instance, studies on other heterocyclic and sulfonyl chloride-containing molecules have successfully used DFT to obtain these structural parameters. nih.gov Such calculations, often performed with functionals like B3LYP and basis sets such as 6-311++G(d,p), provide a detailed three-dimensional picture of the molecule in its lowest energy state. nih.gov Furthermore, DFT allows for the calculation of various electronic properties, including the distribution of electron density, which is crucial for understanding the molecule's polarity and electrostatic potential.

HOMO-LUMO Orbital Analysis for Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap generally implies higher reactivity. nih.gov

Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, are critical in determining the supramolecular chemistry and crystal packing of molecules. The bromine atom and the furan ring in this compound suggest the potential for interesting non-covalent interactions.

Computational methods, often coupled with crystallographic data, are used to analyze these forces. Hirshfeld surface analysis, for example, is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. nih.gov For other aromatic sulfonyl chlorides, this method has been used to contrast the non-covalent interaction patterns, revealing how different halogen substituents (e.g., fluorine vs. chlorine) can alter the crystal packing through different types of interactions. nih.gov Such an analysis for this compound would elucidate how molecules interact with each other in the solid state, which has implications for its physical properties.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the study of potential energy surfaces, intermediates, and transition states. For a reactive molecule like a sulfonyl chloride, computational studies can elucidate the pathways of its reactions, such as nucleophilic substitution at the sulfur atom.

For example, theoretical analyses of SN2 reactions involving similar substrates have been performed to evaluate the potential energy surface, from reactants and complexes to transition states and products. researchgate.net These studies can analyze the effect of solvents on reaction rates and provide detailed information on changes in bond distances and atomic charges throughout the reaction process. researchgate.net A similar computational investigation for this compound would be instrumental in understanding its reactivity in synthetic applications and predicting the feasibility of various chemical transformations.

Emerging Trends and Future Research Directions

Development of Novel and Efficient Synthetic Pathways

The synthesis of 5-bromofuran-2-sulfonyl chloride, while not extensively documented in dedicated literature, can be approached through established methodologies for the preparation of heteroaromatic sulfonyl chlorides. Traditional methods often involve harsh reagents and conditions, prompting the development of more efficient and milder alternatives.

A common route to sulfonyl chlorides is the oxidative chlorination of corresponding thiols or disulfides. Modern variations of this method employ reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source, which offers a more controlled and selective transformation. nih.gov For instance, a one-pot synthesis of sulfonamides from thiols proceeds via an in-situ generated sulfonyl chloride using NCS, tetrabutylammonium (B224687) chloride, and water. nih.gov Another approach involves the use of hydrogen peroxide in conjunction with a chlorinating agent like thionyl chloride (SOCl₂) or zirconium tetrachloride, providing a direct conversion of thiols and disulfides to sulfonyl chlorides under mild conditions. nih.gov

Alternatively, the synthesis can commence from the more stable 5-bromofuran-2-sulfonic acid. The conversion of sulfonic acids to sulfonyl chlorides is a well-established transformation, often utilizing reagents such as phosphorus pentachloride or thionyl chloride. prepchem.com However, recent advancements have introduced milder reagents like trichloroacetonitrile (B146778) or cyanuric chloride for this conversion, which are particularly beneficial for sensitive substrates. rsc.org A one-pot, two-step protocol involving the formation of the sulfonyl chloride from the sulfonic acid followed by halogen exchange can also be envisioned to access the corresponding sulfonyl fluoride, a valuable synthetic analogue. rsc.org

The direct chlorosulfonylation of 2-bromofuran (B1272941) is another potential pathway. While classic chlorosulfonation with chlorosulfonic acid can be aggressive rsc.org, milder and more selective modern methods are being explored. A notable development is the use of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for oxidative chlorination, which has been successfully applied in continuous flow systems for the synthesis of various sulfonyl chlorides from thiols and disulfides. nih.gov

Furthermore, diazotization of a corresponding amino-furan followed by reaction with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction) represents a viable, albeit less direct, route to the sulfonyl chloride group. google.comlibretexts.org

Table 1: Potential Synthetic Pathways to this compound

| Starting Material | Reagents | Key Advantages |

| 5-Bromo-2-mercaptofuran | N-Chlorosuccinimide (NCS), Chloride Source | Mild conditions, good selectivity |

| 5-Bromo-2-mercaptofuran | H₂O₂, SOCl₂/ZrCl₄ | Direct conversion, high purity |

| 5-Bromofuran-2-sulfonic acid | Thionyl chloride, Phosphorus pentachloride | Established method |

| 5-Bromofuran-2-sulfonic acid | Trichloroacetonitrile, Cyanuric chloride | Milder conditions for sensitive substrates |

| 2-Bromofuran | Chlorosulfonic acid | Direct functionalization |

| 2-Bromofuran | 1,3-Dichloro-5,5-dimethylhydantoin (DCH) | Suitable for flow chemistry, improved safety |

| 2-Amino-5-bromofuran | NaNO₂, SO₂, Cu catalyst | Access from amino-precursors |

Exploration of New Reactivity Modes and Selective Transformations

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group and the potential for cross-coupling reactions at the bromine-substituted carbon.

The most common reaction of sulfonyl chlorides is their coupling with primary and secondary amines to form sulfonamides. libretexts.orgresearchgate.net This reaction is fundamental in medicinal chemistry for the synthesis of a vast array of biologically active compounds. The reaction typically proceeds under basic conditions to neutralize the HCl byproduct. libretexts.org Similarly, reaction with alcohols in the presence of a base yields sulfonate esters. libretexts.org While these are standard transformations, research is ongoing to develop more efficient and selective catalytic methods for these couplings.

The presence of the bromine atom on the furan (B31954) ring allows for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a prime example. organic-chemistry.orgnih.gov In the context of this compound, this reaction could be used to introduce a wide range of aryl, heteroaryl, or alkyl groups at the 5-position of the furan ring, leading to a diverse library of substituted furan sulfonamides. The reactivity of the sulfonyl chloride group is generally orthogonal to the conditions used for many palladium-catalyzed cross-couplings, allowing for sequential functionalization. It has been shown that sulfonyl chlorides themselves can participate in Suzuki-Miyaura couplings with boronic acids, offering a direct route to biaryl sulfones. libretexts.orgnih.gov

Other potential transformations include Stille coupling (with organotin reagents), Heck coupling (with alkenes), and Buchwald-Hartwig amination (to introduce a different amino group at the 5-position). The choice of catalyst and reaction conditions would be crucial to control the selectivity between reaction at the C-Br bond and the sulfonyl chloride group.

Recent research has also explored novel reactions of sulfonyl chlorides, such as their reduction to sulfinamides, which are themselves valuable synthetic intermediates. google.com

Role in the Synthesis of Advanced Materials (e.g., polymers, functionalized surfaces)

The bifunctional nature of this compound makes it a promising monomer for the synthesis of novel polymers. Furan-based polymers are of significant interest as they can be derived from renewable biomass resources, offering a sustainable alternative to petroleum-based plastics. dtic.mil

The reaction of the sulfonyl chloride group with diamines can be utilized in polycondensation reactions to form poly(furan-sulfonamide)s. These polymers would combine the structural features of furan rings with the hydrogen-bonding capabilities of the sulfonamide linkage, potentially leading to materials with interesting thermal and mechanical properties. The synthesis of furan-based polyamides from 2,5-furandicarboxylic acid and diamines has been well-documented, and similar strategies could be adapted for sulfonyl chloride-based polymerizations. dtic.milresearchgate.netkuleuven.be

Furthermore, the bromine atom can be exploited for post-polymerization modification. For example, a poly(furan-sulfonamide) could be synthesized first, and then the bromine atoms along the polymer chain could be subjected to various cross-coupling reactions to introduce different functionalities, thereby tuning the material's properties.

Beyond polymer synthesis, this compound can be used for the functionalization of surfaces. The sulfonyl chloride group can react with hydroxyl or amine groups present on the surface of materials like silica, cellulose, or other polymers to form stable covalent bonds. This would allow for the immobilization of the bromo-furan moiety onto a surface, which could then be further modified using the rich chemistry of the C-Br bond. This approach could be used to create surfaces with tailored properties, such as altered hydrophobicity, biocompatibility, or catalytic activity.

Sustainable and Environmentally Benign Chemical Processes for Production and Application

The principles of green chemistry are increasingly influencing the design of chemical syntheses. For a compound like this compound, this translates to the development of production and application methods that minimize waste, use less hazardous substances, and are more energy-efficient.

Several "green" methods for the synthesis of sulfonyl chlorides have been reported that could be applicable to this compound. These include:

Mechanochemistry: The use of mechanical force (e.g., in a ball mill) to drive chemical reactions can significantly reduce or eliminate the need for solvents. researchgate.net This solvent-free approach is a cornerstone of green chemistry.

Flow Chemistry: Performing reactions in continuous flow reactors offers several advantages over traditional batch processes, including better temperature control, improved safety for highly exothermic reactions, and easier scalability. nih.govresearchgate.netcbijournal.com The synthesis of sulfonyl chlorides has been successfully demonstrated in flow systems. nih.govresearchgate.netcbijournal.com

Aqueous Synthesis: The use of water as a solvent is highly desirable from an environmental perspective. Methods for the synthesis of sulfonamides in aqueous media have been developed, which could be applied to the reactions of this compound. rsc.org

Catalytic Methods: The use of catalysts, especially those that are recyclable and operate under mild conditions, can significantly improve the sustainability of a chemical process. Research into catalytic methods for both the synthesis of the sulfonyl chloride and its subsequent reactions is an active area.

In the context of applications, the use of this compound in the synthesis of polymers from renewable furan-based feedstocks aligns well with the goals of sustainable chemistry. Developing efficient and clean methods for these polymerizations, such as enzyme-catalyzed processes or polymerizations in green solvents, would further enhance their environmental credentials.

Table 2: Green Chemistry Approaches for this compound

| Green Chemistry Principle | Application to this compound |

| Waste Prevention | One-pot syntheses of sulfonamides from the corresponding thiol or sulfonic acid precursor. |

| Atom Economy | Development of catalytic reactions with high selectivity and yield. |

| Less Hazardous Chemical Syntheses | Replacement of harsh chlorinating agents with milder alternatives like NCS. |

| Safer Solvents and Auxiliaries | Use of water, supercritical CO₂, or solvent-free conditions (mechanochemistry). |

| Design for Energy Efficiency | Microwave-assisted synthesis or reactions at ambient temperature. |

| Use of Renewable Feedstocks | The furan ring is derivable from biomass. |

| Reduce Derivatives | Direct C-H functionalization to introduce the sulfonyl chloride group. |

| Catalysis | Development of recyclable and highly efficient catalysts for synthesis and transformations. |

| Real-time analysis for Pollution Prevention | Use of in-line monitoring in flow chemistry setups. |

Q & A

Q. What are the standard synthetic routes for preparing 5-bromofuran-2-sulfonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via sulfonation of 2-bromofuran with chlorosulfonic acid in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. This method yields 84% after crystallization with ethyl acetate/hexane . Alternative bromination methods, such as reacting 2-furancarboxylic acid with Br₂ in CCl₄ at 45–50°C, are also documented but target carboxylic acid derivatives rather than sulfonyl chlorides . Key factors affecting yield include temperature control during sulfonation, stoichiometric ratios of reagents, and purification techniques (e.g., cold hexane washing).

Q. Which analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves crystal structure details, including bond angles and substituent orientations, as demonstrated in related sulfonylbenzofuran derivatives .

- Spectroscopy : NMR (¹H/¹³C) and LCMS confirm molecular identity and purity. NIST databases provide reference spectra for sulfonyl chlorides, aiding in validation .

- TLC and LCMS : Monitor reaction progress and starting material consumption .

Q. How should this compound be stored to ensure stability?

The compound is light-sensitive and hygroscopic. Store in airtight, light-resistant containers under inert gas (e.g., N₂). Prolonged air exposure degrades purity, skewing experimental results . Safety guidelines recommend handling in fume hoods due to its reactivity and corrosive byproducts (e.g., HCl gas) .

Q. What nucleophilic reactions are feasible with this compound?

The sulfonyl chloride group reacts readily with amines (e.g., methylamine in THF) to form sulfonamides, a key step in antimicrobial agent synthesis . The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalizing the furan ring.

Advanced Research Questions

Q. How can contradictions in bromination methodologies be resolved when synthesizing derivatives?

Discrepancies arise between sulfonation (targeting sulfonyl chlorides) and direct bromination (yielding carboxylic acids). Researchers must align reagent selection (e.g., Br₂ vs. chlorosulfonic acid) with desired functional groups. For example, brominating 2-furancarboxylic acid requires CCl₄ as a solvent and elevated temperatures, whereas sulfonation proceeds under milder conditions .

Q. What computational approaches model the reactivity of this compound in receptor-ligand interactions?

Hybrid models combining wet-lab data (e.g., agonist profiles from heterologously expressed receptors) and computational metrics (e.g., multidimensional parameterization) are emerging. For instance, Haddad et al. (2008a) used bioelectronic nose setups to extrapolate chemical features, while Saito et al. (2009) integrated multi-receptor response profiles. These divergent methodologies highlight the need for standardized validation frameworks .

Q. How does substituent positioning on the furan ring influence biological activity in sulfonamide derivatives?

Crystal structure analyses of analogs (e.g., 3-(4-bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran) reveal that electron-withdrawing groups (e.g., Br, Cl) enhance electrophilicity, favoring interactions with microbial enzymes. Structure-activity relationship (SAR) studies correlate para-substituted sulfonyl groups with improved antimicrobial potency .

Q. What methodological differences explain divergent outcomes in receptor-response studies?

Studies vary in data sources (wet-lab vs. computational) and receptor diversity. For example, Saito et al. (2009) tested 93 odorants across 464 receptors, while Haddad et al. (2008b) re-analyzed existing datasets. Discrepancies arise from assumptions about receptor-ligand binding kinetics and the biological relevance of single-receptor models .

Q. How can low yields in sulfonamide synthesis be troubleshooted?

- Side reactions : Competing hydrolysis of the sulfonyl chloride group can be minimized by using anhydrous solvents (e.g., THF) and controlled amine addition at 0°C .

- Purification : Recrystallization from EtOAc/hexane removes unreacted starting materials .

- Stoichiometry : Excess methylamine (3 eq.) ensures complete conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.